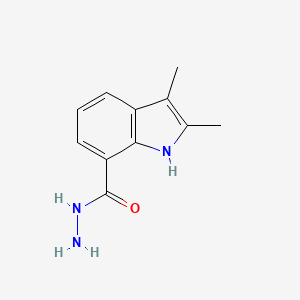

2,3-dimethyl-1H-indole-7-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-dimethyl-1H-indole-7-carbohydrazide: is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of functional groups to the indole nucleus often enhances its biological activity and specificity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-1H-indole-7-carbohydrazide typically involves the reaction of 2,3-dimethylindole with hydrazine derivatives. One common method includes the nucleophilic addition of hydrazine hydrate to an indole derivative, followed by dehydration to form the carbohydrazide . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The carbohydrazide moiety (-CONHNH₂) undergoes oxidation to form diazenyl derivatives or carbonyl compounds. Source explicitly states this compound can be oxidized to form oxides, though specific oxidizing agents are not detailed. Analogous indole derivatives show oxidation patterns with peroxodisulphate (S₂O₈²⁻) or peroxomonosulphate (HSO₅⁻) anions, generating radical intermediates or hydroxylated products.

Key considerations for oxidation:

-

Methyl groups at positions 2 and 3 may sterically hinder reactions at the indole ring.

-

The hydrazide group’s lone electron pairs enhance susceptibility to electrophilic attack.

Condensation with Carbonyl Compounds

This compound participates in acid-catalyzed condensations, forming hydrazone derivatives. Source details a related reaction where indole-3-carbohydrazide reacts with isatin derivatives in glacial acetic acid under reflux (5–7 hours) to yield Schiff base conjugates.

Example reaction pathway:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dimethyl-1H-indole-7-carbohydrazide + Isatin derivatives | Glacial acetic acid, reflux | 2-Oxindolin-3-ylidene-indole-7-carbohydrazide | Not specified | Adapted from |

This reaction highlights the nucleophilic character of the hydrazide’s NH₂ group, which attacks electrophilic carbonyl carbons.

a) Acylation/Alkylation

The hydrazide’s NH₂ group reacts with acyl chlorides or alkyl halides:

RCOCl+NHNH2-indole→RCONHNH-indole+HCl

Source notes its role as a synthetic intermediate, suggesting compatibility with standard acylation/alkylation protocols.

b) Nucleophilic Substitution

Methyl groups on the indole ring may undergo substitution under radical or electrophilic conditions, though their electron-donating nature typically reduces reactivity.

Biological Activity-Driven Modifications

While not strictly a reaction, structural modifications enhance bioactivity:

Applications De Recherche Scientifique

Organic Synthesis

Versatile Building Block

2,3-Dimethyl-1H-indole-7-carbohydrazide serves as a crucial intermediate in the synthesis of various organic molecules. Its structure allows it to participate in reactions that yield complex compounds used in pharmaceuticals and agrochemicals. The compound's ability to form stable intermediates makes it valuable in multi-step synthetic processes.

| Application | Details |

|---|---|

| Pharmaceuticals | Used to synthesize active pharmaceutical ingredients (APIs). |

| Agrochemicals | Involved in the development of pesticides and herbicides. |

Biological Research

Enzyme Activity and Protein Interactions

The compound is utilized in studies focusing on enzyme activity and protein interactions. It aids researchers in understanding biochemical pathways and identifying potential therapeutic targets. The ability to modify its structure allows for the exploration of various biological activities.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in cancer pathways. This finding suggests its potential as a lead compound for developing anti-cancer agents.

Drug Development

Lead Compound for Drug Discovery

Research has indicated that this compound shows promise as a lead compound in drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders. Its structural features can be modified to enhance efficacy and selectivity.

| Disease Target | Potential Application |

|---|---|

| Cancer | Development of novel anti-cancer drugs. |

| Neurodegenerative Disorders | Exploration of therapeutic agents for conditions like Alzheimer's disease. |

Material Science

Advanced Materials Development

The unique chemical properties of this compound make it suitable for applications in material science. It is used in the formulation of advanced materials, including polymers and coatings, which exhibit enhanced performance characteristics.

Example Applications

- Coatings: Improved adhesion and durability in industrial coatings.

- Polymers: Development of high-performance polymer composites.

Fluorescent Probes

Biological Imaging Applications

The compound is also employed in the creation of fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, facilitating advancements in cellular biology and medical diagnostics.

Mécanisme D'action

The mechanism of action of 2,3-dimethyl-1H-indole-7-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The indole nucleus can bind to various molecular targets, influencing biological pathways and exerting its effects. The specific pathways and targets depend on the functional groups attached to the indole nucleus and the overall structure of the compound .

Comparaison Avec Des Composés Similaires

2,3-dimethylindole: Lacks the carbohydrazide group, making it less reactive in certain chemical reactions.

1H-indole-3-carbaldehyde: Contains an aldehyde group instead of a carbohydrazide, leading to different reactivity and applications.

Uniqueness: 2,3-dimethyl-1H-indole-7-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential biological activity. This functional group allows for further modifications and the development of new derivatives with improved properties .

Activité Biologique

2,3-Dimethyl-1H-indole-7-carbohydrazide (CAS No. 5094-41-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

This compound features an indole core with a hydrazide functional group. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against various bacterial strains, the compound showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 µg/mL |

| Escherichia coli | 5.00 µg/mL |

| Candida albicans | 10.00 µg/mL |

The low MIC values against MRSA highlight its potential as an effective antibacterial agent, especially in treating resistant infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported the following findings:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values :

- MCF-7: 12.41 µM

- HCT-116: 9.71 µM

- HepG2: 20.19 µM

The compound demonstrated significant cytotoxicity across these cell lines, indicating its potential as a lead compound in anticancer drug development .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis, leading to cell death.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibit cell proliferation by interfering with cell cycle regulation.

- Neuroprotective Effects : Some studies suggest that derivatives of indole compounds can inhibit acetylcholinesterase (AChE), potentially offering neuroprotective benefits against Alzheimer’s disease .

Case Studies and Research Findings

Several studies have documented the biological activity of indole derivatives similar to this compound:

- Study on Antibacterial Activity : A comparative analysis showed that indole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the significance of structural modifications in enhancing efficacy .

- Anticancer Efficacy : Research indicated that modifications at the indole ring could improve selectivity and potency against specific cancer types, suggesting a pathway for developing targeted therapies .

Propriétés

IUPAC Name |

2,3-dimethyl-1H-indole-7-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-6-7(2)13-10-8(6)4-3-5-9(10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSQFDGLGOOEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2C(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.